![molecular formula C18H20N6O B2978853 N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide CAS No. 1004384-73-9](/img/structure/B2978853.png)
N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Synthetic Pathways and Chemical Probes
Research by Latli et al. (2015) introduced a novel five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetics properties, indicating the importance of similar compounds in developing inhibitors for specific proteins related to inflammatory and other pathways (Latli et al., 2015). This suggests that derivatives like N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide could serve as chemical probes or starting points for the development of novel therapeutic agents targeting specific biological processes.
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in the inflammatory process. This research points to the potential of pyrazole and pyrimidine derivatives in cancer and inflammation treatment, highlighting a possible area of application for this compound (Rahmouni et al., 2016).
Antimicrobial Activity
Bondock et al. (2008) explored the synthesis and antimicrobial activity of heterocycles incorporating the antipyrine moiety, demonstrating the antimicrobial potential of compounds structurally related to this compound. Such studies suggest that this compound and its derivatives could be explored for antimicrobial properties (Bondock et al., 2008).
Coordination Chemistry and Material Science
Chkirate et al. (2019) reported on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, indicating the utility of such compounds in material science, particularly in developing new coordination complexes with potential applications ranging from catalysis to materials with specific physical properties (Chkirate et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Pharmacokinetics
It is known that the compound has a high solubility in water and other polar solvents , which may influence its bioavailability.
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide. For instance, the compound is light sensitive , which means its stability and efficacy could be affected by exposure to light. Additionally, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments.
Propriétés
IUPAC Name |
N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-11-10-17(21-16-7-5-15(6-8-16)20-14(4)25)22-18(19-11)24-13(3)9-12(2)23-24/h5-10H,1-4H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBDOHEDYUNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

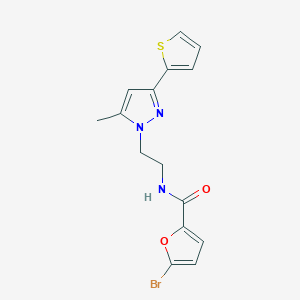
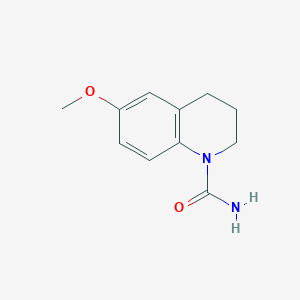
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)


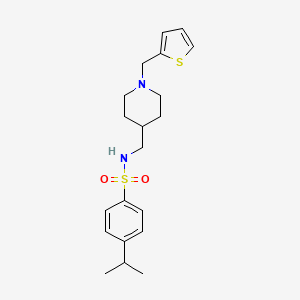
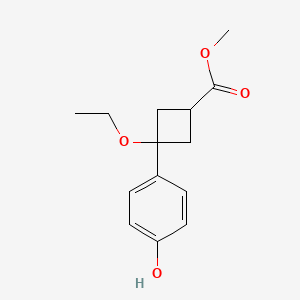

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)
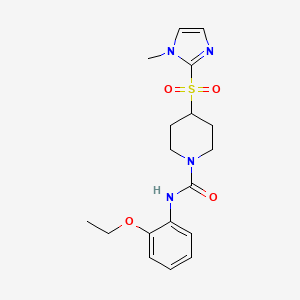
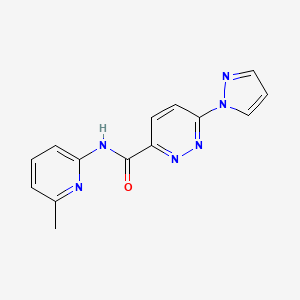

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978790.png)